molecular formula C14H17F3N2O4 B2472218 Methyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate;2,2,2-trifluoroacetic acid CAS No. 2375261-85-9

Methyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate;2,2,2-trifluoroacetic acid

Cat. No. B2472218
CAS RN: 2375261-85-9
M. Wt: 334.295
InChI Key: QBBPLUGAKRFJDE-UHFFFAOYSA-N
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Description

Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

The synthesis of related compounds often involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, the synthesis of “1,4-disubstituted pyrrolo[1,2 a] pyrazine” analogs from α-substituted pyrroloacetonitriles involves the reaction of α-pyrroloacetonitriles with methyl chlorooxoacetate under a Friedel–Crafts acylation, then the reduction of the CN by Pd-catalyzed hydrogenation, and finally, aromatization occurred with DDQ .


Molecular Structure Analysis

Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms, indicating various biological activities . The structures of all the products were characterized thoroughly by NMR, IR, HRMS together with X-ray crystallographic analysis .


Chemical Reactions Analysis

The 1,3-dipolar cycloaddition reaction is recognized as one of the most effective and powerful methods to synthesize spirooxindoles . Azomethine ylides, which are generated in situ by dicarbonyl compounds and amino acids, have also been used for constructing complex spirocyclic molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are often determined by techniques such as NMR, IR, and HRMS .

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

  • Heterocyclic Systems Synthesis : In a study by Medvedeva et al. (2014), new heterocyclic systems were developed using a Stollé type reaction, producing compounds like 6-methyl-5,6-dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1'-cycloalkane]-1,2-diones, which are structurally similar to the chemical (Medvedeva et al., 2014).

Chemical Transformations and Novel Compounds

  • Novel Compound Formation : Norris et al. (1985) described the synthesis of a novel compound, spiro[(2,3-dihydro-2-oxo-imidazo[1,2-a]pyridine)-3,3-(3,4-dihydro-2-methyl-4-oxo-2H-1,2-benzothiazine 1,1-dioxide)], indicating the versatility of such spiro compounds in creating new molecular structures (Norris et al., 1985).

Synthesis of Spiro Compounds

  • Spiro[4H-pyran-3,3′-oxindoles] Synthesis : Zafari et al. (2020) conducted a one-pot, three-component reaction that generated spiro[4H-pyran-3,3′-oxindoles], showcasing the chemical's potential in synthesizing complex spiro compounds (Zafari et al., 2020).

Trifluoroacetylation Studies

  • Trifluoroacetylation Reactions : Research by Terenin et al. (2007) on trifluoroacetylation of pyrrolo[1,2-a]pyrazines, closely related to the compound , revealed insights into the chemical's reactivity and potential for forming diverse derivatives (Terenin et al., 2007).

Novel Heterocyclic Synthesis

  • Dispiro Heterocycle Synthesis : Sivakumar et al. (2013) explored the synthesis of novel dispiro heterocycles, highlighting the potential of spiro compounds in the development of complex molecular architectures (Sivakumar et al., 2013).

Future Directions

Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

methyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.C2HF3O2/c1-16-11(15)9-3-4-10-12(5-2-6-12)13-7-8-14(9)10;3-2(4,5)1(6)7/h3-4,13H,2,5-8H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBPLUGAKRFJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C2N1CCNC23CCC3.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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